molecular formula C18H19ClN2O3 B251635 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No. B251635
M. Wt: 346.8 g/mol
InChI Key: PABFFMBBSPJWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide, also known as MORAB-003, is a small molecule inhibitor of the Notch signaling pathway. This compound has been the focus of scientific research due to its potential applications in cancer treatment.

Mechanism of Action

2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide works by binding to the extracellular domain of Notch receptors, preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been found to have other biochemical and physiological effects. Studies have shown that 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide can inhibit the growth of endothelial cells, which play a role in angiogenesis and tumor growth. Additionally, 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been found to enhance the immune response to cancer cells by increasing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is its specificity for the Notch signaling pathway, which reduces the risk of off-target effects. Additionally, 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been found to be well-tolerated in animal models, with no significant toxicity or adverse effects reported.
However, one limitation of 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, more research is needed to determine the optimal dosing and treatment regimen for 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide in cancer patients.

Future Directions

There are several future directions for the study of 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide. One area of research is the development of new formulations and delivery methods to improve the bioavailability and efficacy of 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide in vivo. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide in cancer patients.
Another area of research is the identification of biomarkers that can predict response to 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide treatment. This could help to identify patients who are most likely to benefit from treatment and improve patient outcomes.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is a promising small molecule inhibitor of the Notch signaling pathway with potential applications in cancer treatment. While more research is needed to determine its optimal dosing and treatment regimen, 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has shown promising results in animal models and has several advantages over other cancer treatments. The future directions for the study of 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide are focused on improving its bioavailability and efficacy in vivo and identifying biomarkers to predict response to treatment.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 2-chlorophenol with 2-(4-morpholinyl)aniline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to produce the final compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been studied extensively for its potential applications in cancer treatment. Notch signaling is a key pathway involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the development and progression of various cancers, including breast, lung, and pancreatic cancer.
Studies have shown that 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide can inhibit Notch signaling and induce apoptosis in cancer cells, leading to reduced tumor growth and improved survival rates in animal models. Additionally, 2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C18H19ClN2O3/c19-14-5-1-4-8-17(14)24-13-18(22)20-15-6-2-3-7-16(15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)

InChI Key

PABFFMBBSPJWMP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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